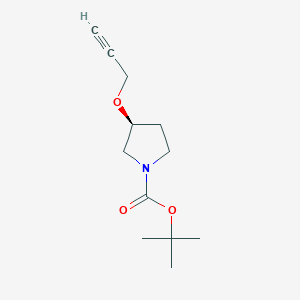

(S)-tert-butyl 3-(prop-2-yn-1-yloxy)pyrrolidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

tert-Butyl (3S)-3-prop-2-ynoxypyrrolidine-1-carboxylate is an organic compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a tert-butyl ester group and a prop-2-ynoxy substituent on the pyrrolidine ring. It is used in various chemical reactions and has applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-butyl 3-(prop-2-yn-1-yloxy)pyrrolidine-1-carboxylate typically involves the reaction of a pyrrolidine derivative with tert-butyl chloroformate and propargyl alcohol. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of the propargyl group.

Industrial Production Methods

In industrial settings, the production of tert-butyl esters, including this compound, can be achieved using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable method compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions and improved yields.

Análisis De Reacciones Químicas

Types of Reactions

tert-Butyl (3S)-3-prop-2-ynoxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound to its reduced forms.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and manganese-oxo species.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield primary alcohols, while substitution reactions can produce various substituted derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

(S)-tert-butyl 3-(prop-2-yn-1-yloxy)pyrrolidine-1-carboxylate has been investigated for its medicinal properties, particularly in the development of novel therapeutic agents. Its structural features allow for modifications that can enhance biological activity.

Case Study : A study published in the Journal of Medicinal Chemistry explored derivatives of this compound and their anticancer activities, demonstrating significant cytotoxic effects against human cancer cell lines, including leukemia and breast cancer cells.

Neuropharmacology

The compound has shown promise in neuropharmacological studies, particularly concerning neuroprotective effects.

Case Study : Research demonstrated that this compound protects neuronal cells from oxidative stress-induced damage, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Anti-inflammatory Research

The compound's anti-inflammatory properties have also been a focus of research.

Case Study : In vitro studies indicated that it reduces the production of pro-inflammatory cytokines in activated macrophages, suggesting its potential as an anti-inflammatory agent in conditions like arthritis and other inflammatory diseases.

Data Tables

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Significant cytotoxicity against leukemia cells | Journal of Medicinal Chemistry |

| Neuroprotective | Protective effects on neuronal cells | Neuropharmacology Studies |

| Anti-inflammatory | Reduces pro-inflammatory cytokine production | In Vitro Research |

Mecanismo De Acción

The mechanism of action of (S)-tert-butyl 3-(prop-2-yn-1-yloxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a protecting group for amines, preventing unwanted reactions during synthesis . It can also participate in catalytic reactions, where it influences the reactivity and selectivity of the reaction .

Comparación Con Compuestos Similares

tert-Butyl (3S)-3-prop-2-ynoxypyrrolidine-1-carboxylate can be compared with other similar compounds, such as:

tert-Butyl carbamate: Used as a protecting group for amines.

tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: A potential precursor to biologically active natural products.

The uniqueness of (S)-tert-butyl 3-(prop-2-yn-1-yloxy)pyrrolidine-1-carboxylate lies in its specific structure and reactivity, which make it suitable for a wide range of applications in chemistry, biology, medicine, and industry.

Actividad Biológica

(S)-tert-butyl 3-(prop-2-yn-1-yloxy)pyrrolidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in pharmacology, supported by relevant data tables and case studies.

- Molecular Formula : C12H21NO3

- Molecular Weight : 227.30 g/mol

- CAS Number : 1823308-33-3

Synthesis

The compound can be synthesized through various organic reactions, often involving the coupling of pyrrolidine derivatives with propargyl alcohols. The synthetic pathway typically includes:

- Protection of the carboxylic acid group.

- Coupling with propargyl alcohol.

- Deprotection to yield the final product.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in signaling pathways. Preliminary studies suggest that this compound may exhibit:

- Antiviral Properties : It has shown potential as an inhibitor of viral replication mechanisms, particularly in models of Dengue virus infection by targeting host kinases .

- Anticancer Activity : In vitro studies have indicated that it can inhibit cell proliferation in various cancer cell lines, suggesting a role in cancer therapeutics .

Case Studies

- Antiviral Activity : A study demonstrated that this compound effectively inhibited the replication of the Dengue virus in human primary monocyte-derived dendritic cells (MDDCs). The compound's selective inhibition of AAK1 and GAK kinases was highlighted as a significant mechanism for its antiviral effects .

- Anticancer Efficacy : Research involving various cancer cell lines showed that this compound could reduce cell viability and induce apoptosis. For instance, it was tested against A431 vulvar epidermal carcinoma cells, where it significantly inhibited cell migration and invasion .

Data Tables

Propiedades

IUPAC Name |

tert-butyl (3S)-3-prop-2-ynoxypyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c1-5-8-15-10-6-7-13(9-10)11(14)16-12(2,3)4/h1,10H,6-9H2,2-4H3/t10-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATLKTOYVLKNXJV-JTQLQIEISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)OCC#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C1)OCC#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.